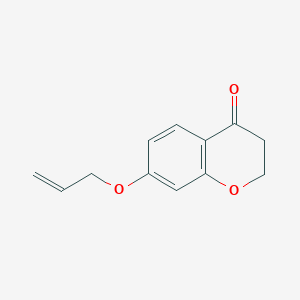

7-Prop-2-enoxy-2,3-dihydrochromen-4-one

Description

7-Prop-2-enoxy-2,3-dihydrochromen-4-one is a chromone derivative characterized by a dihydrochromen-4-one core with a prop-2-enoxy (allyl ether) substituent at position 6. Chromones are bicyclic compounds consisting of a benzopyran-4-one skeleton, and their derivatives are widely studied for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

7-prop-2-enoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H12O3/c1-2-6-14-9-3-4-10-11(13)5-7-15-12(10)8-9/h2-4,8H,1,5-7H2 |

InChI Key |

WITLMQGOPPVCLN-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC2=C(C=C1)C(=O)CCO2 |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C(=O)CCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-prop-2-enoxy-2,3-dihydrochromen-4-one and analogous compounds:

Key Observations :

- Methoxy groups (e.g., in 7-hydroxy-5-methoxy-2-phenylchroman-4-one) balance polarity and stability, while allyl ethers (prop-2-enoxy) may confer reactivity due to the unsaturated bond .

- Dihydromyricetin ’s polyhydroxy structure makes it highly water-soluble and a potent antioxidant, contrasting with the target compound’s allyl ether-driven hydrophobicity .

Pharmacological Activities

Anti-Microbial Activity

- 7-Prop-2-enoxy-2,3-dihydrochromen-4-one: Limited direct data, but allyl ether derivatives are known for enhanced bioavailability, which may improve antimicrobial efficacy compared to methoxy analogs .

- Naringenin : Exhibits broad antimicrobial activity against Gram-positive bacteria and fungi due to its polar hydroxy groups interacting with microbial membranes .

- 5-Methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one : Demonstrated anti-MRSA activity with an inhibition zone of 12–14 mm, suggesting substituent position and type critically influence potency .

Antioxidant and Anti-Inflammatory Effects

- Dihydromyricetin : Strong radical-scavenging activity (IC₅₀ ~10 µM) attributed to multiple hydroxy groups .

- Naringenin : Moderate antioxidant effects (IC₅₀ ~50 µM) and anti-inflammatory action via COX-2 inhibition .

- 7-Prop-2-enoxy-2,3-dihydrochromen-4-one: The allyl ether may reduce direct antioxidant capacity but could modulate inflammatory pathways through lipid peroxidation inhibition .

Anticancer Potential

Stability and Crystallographic Features

- For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibits π-π stacking and intramolecular C–H···O interactions stabilizing its crystal lattice .

- Naringenin and liquiritigenin form hydrogen-bonded networks in the solid state, enhancing thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.